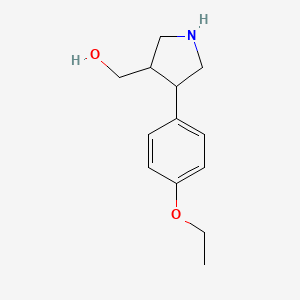

(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol

Descripción

(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol is a pyrrolidine derivative featuring a hydroxymethyl group at the 3-position and a 4-ethoxyphenyl substituent at the 4-position of the five-membered nitrogen-containing ring. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive molecules.

Propiedades

IUPAC Name |

[4-(4-ethoxyphenyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-16-12-5-3-10(4-6-12)13-8-14-7-11(13)9-15/h3-6,11,13-15H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYRNRUFRJALTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CNCC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol typically involves multiple steps, starting with the formation of the pyrrolidine ring followed by the introduction of the ethoxyphenyl group and the hydroxymethyl group. One common synthetic route is the reductive amination of 4-ethoxybenzaldehyde with 3-aminopyrrolidine, followed by reduction of the intermediate imine.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and solvents to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to ensure consistent quality.

Análisis De Reacciones Químicas

(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic reagents such as bromine (Br₂) and acyl chlorides.

Major Products Formed:

Oxidation: 4-(4-Ethoxyphenyl)pyrrolidin-3-one

Reduction: 4-(4-Ethoxyphenyl)pyrrolidine

Substitution: Brominated or acylated derivatives

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to (4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol have been evaluated for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance the antiproliferative activity, indicating potential for development as anticancer agents .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Research into related pyrrolidine derivatives has shown promise in protecting neuronal cells from apoptosis and oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

This compound could serve as a lead compound for developing anti-inflammatory drugs. Similar compounds have demonstrated efficacy in reducing inflammation markers in vitro and in vivo, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the ethoxy group on the phenyl ring can be performed via nucleophilic substitution methods.

- Final Hydroxymethylation : The final step usually involves the reduction of suitable intermediates to yield the desired alcohol form.

A detailed synthetic route is essential for optimizing yield and purity, which can significantly affect biological activity .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound against various cancer cell lines, including:

- HOP-92 : Non-small cell lung cancer

- HCT-116 : Colorectal carcinoma

These studies utilize techniques such as MTT assays to determine cell viability and IC50 values to quantify potency .

In Vivo Studies

Animal models are employed to evaluate the therapeutic efficacy of this compound in a physiological context. These studies help in understanding pharmacokinetics, bioavailability, and potential side effects associated with chronic administration.

Case Studies

Mecanismo De Acción

The mechanism by which (4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The ethoxyphenyl group distinguishes the target compound from analogs with alternative substituents:

- Fluorophenyl Derivatives: ((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol (CAS 915390-10-2) incorporates a fluorine atom, which enhances metabolic stability and electron-withdrawing properties. This compound is prioritized in CNS drug development due to improved blood-brain barrier penetration.

- Methoxyphenyl Derivatives: [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol combines methoxy and fluorine groups, offering balanced lipophilicity and hydrogen-bonding capacity, making it versatile in multi-target drug design.

- Chlorophenyl and Trifluoromethyl Derivatives: Compounds like (4-CHLORO-6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)METHANOL highlight the role of bulkier substituents in modulating steric effects and binding specificity, often used in enzyme inhibition studies.

Variations in Heterocyclic Core Structure

- Piperidine vs. Pyrrolidine: [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol replaces pyrrolidine with a six-membered piperidine ring. Piperidine's chair conformation allows distinct spatial interactions, often exploited in receptor antagonism (e.g., opioid or serotonin receptors).

- Pyridazine Derivatives: (4-(6-Methoxypyridazin-3-yl)phenyl)methanol substitutes pyrrolidine with a pyridazine ring, introducing additional nitrogen atoms.

Key Insight : Pyrrolidine's puckered conformation (quantified via Cremer-Pople parameters) offers intermediate rigidity, balancing flexibility and target engagement.

Table 1: Structural and Functional Comparison of Analogous Compounds

Chirality and Stereochemical Considerations

- Stereoisomerism: ((S)-1-((R)-1-Phenylethyl)pyrrolidin-3-yl)methanol () demonstrates the impact of chirality on biological activity. The (R,S) configuration optimizes interactions with asymmetric binding pockets, a critical factor in enantioselective drug design.

- Conformational Analysis : Pyrrolidine puckering (via Cremer-Pople coordinates) and piperidine chair conformations influence binding kinetics. For example, the target compound’s pyrrolidine ring may adopt a twisted envelope conformation, enhancing fit into hydrophobic pockets.

Actividad Biológica

The compound (4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol , also referred to as [(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride , is a synthetic organic molecule notable for its potential biological activities. Its structure features a pyrrolidine ring, an ethoxyphenyl group, and a hydroxymethyl group, suggesting diverse interactions with biological systems. This article explores the compound's biological activity, including pharmacological effects, mechanisms of action, and comparisons with similar compounds.

Structural Overview

The molecular formula of this compound is . The presence of the ethoxy group and hydroxymethyl functionality is critical for its biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₂₀ClNO |

| Molecular Weight | 239.76 g/mol |

| Key Functional Groups | Pyrrolidine ring, Ethoxy group |

Antidepressant Effects

Research indicates that compounds with a pyrrolidine structure can influence neurotransmitter systems, potentially exhibiting antidepressant effects . The unique substitution pattern in this compound may enhance its interaction with serotonin and dopamine receptors, which are critical for mood regulation .

Analgesic Properties

The compound has shown potential analgesic properties in preliminary studies. Similar pyrrolidine derivatives have demonstrated effectiveness in pain relief by modulating pain pathways in the central nervous system .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This compound may act as a ligand for various receptors or enzymes, altering their functions and leading to observed pharmacological effects. Further studies are needed to elucidate the exact pathways involved .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Ethoxyphenyl)-2-pyrrolidinone | Similar pyrrolidine structure | Potential neuroactive properties |

| 4-(2-Methoxyphenyl)pyrrolidine | Contains methoxy instead of ethoxy | Analgesic and anti-inflammatory effects |

| 4-(3-Fluorophenyl)pyrrolidine | Fluorine substitution on phenyl ring | Antidepressant-like activity |

The distinct ethoxy substitution and hydroxymethyl group in this compound may influence its pharmacological profile differently compared to these compounds.

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluating similar pyrrolidine derivatives found promising cytostatic activity against various cancer cell lines, indicating potential anticancer properties for compounds with related structures .

- Neuroactive Properties : Research on pyrrolidine derivatives has highlighted their role in modulating neurotransmitter systems, suggesting that this compound could be explored further for neuropharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.